molecular formula C8H6ClNO B1586508 2-(Chloromethyl)-1,3-benzoxazole CAS No. 41014-43-1

2-(Chloromethyl)-1,3-benzoxazole

Cat. No. B1586508
CAS RN: 41014-43-1
M. Wt: 167.59 g/mol
InChI Key: ANRDUCQCZKLSGF-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, other names or synonyms it might be known by, and its classification or family of compounds it belongs to.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield, purity, and optimal conditions for the synthesis.



Molecular Structure Analysis

This involves detailing the molecular structure of the compound, including its molecular formula, the arrangement of atoms, types of bonds, and possibly its 3D conformation.



Chemical Reactions Analysis

This involves detailing the chemical reactions the compound can undergo, including its reactivity, types of reactions it can participate in, and the products it can form.



Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound, such as its state at room temperature, melting and boiling points, solubility, color, odor, density, molar mass, and possibly its spectral data.


Scientific Research Applications

1. Chloromethylation of Aromatic Compounds

  • Application Summary: 2-(Chloromethyl)-1,3-benzoxazole is used in the chloromethylation of aromatic compounds. This process is catalyzed by zinc iodide and involves the treatment of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 .
  • Methods of Application: The reaction mixture is stirred at -10°C for 30 minutes after the dropwise addition of dimethoxymethane at -10°C .
  • Results: The corresponding chloromethyl derivatives are obtained in good to excellent yields .

2. Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex

  • Application Summary: 2-(Chloromethyl)-1,3-benzoxazole is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The synthesized complex is used as a Zn2±sensitive magnetic resonance imaging contrast agent .

3. Synthesis of 2-Chloromethyl-1-H-Benzimidazole Derivatives

  • Application Summary: 2-(Chloromethyl)-1,3-benzoxazole is used in the synthesis of 2-chloromethyl-1-H-benzimidazole derivatives .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The synthesized compounds are screened for antibacterial activity .

4. Production of Glycerol and Epoxy Resins

  • Application Summary: 2-(Chloromethyl)-1,3-benzoxazole, also known as Epichlorohydrin, is used in the production of glycerol, plastics, epoxy glues and resins, and elastomers .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The synthesized compounds are used in various industrial applications .

5. Synthesis of Hyper Cross-linked Polymers

  • Application Summary: 2-(Chloromethyl)-1,3-benzoxazole is used in the synthesis of hyper cross-linked polymers (HCPs), which are a class of porous materials .
  • Methods of Application: The HCP material is synthesized by Friedel Craft reactions .
  • Results: HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .

6. Production of Methyl Chloride

  • Application Summary: 2-(Chloromethyl)-1,3-benzoxazole, also known as Chloromethane or Methyl Chloride, is an organic compound used in industrial chemistry .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: Methyl Chloride is a crucial reagent in industrial chemistry .

7. Synthesis of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid

  • Application Summary: 2-(Chloromethyl)-1,3-benzoxazole is used in the synthesis of a novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl). This compound is introduced as a potential alternative to acetylsalicylic acid (ASA), with promising results in COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The synthesized compound 3-CH2Cl is a promising candidate for new drug development .

8. Synthesis of Porous Polymers

  • Application Summary: 2-(Chloromethyl)-1,3-benzoxazole is used in the synthesis of hyper cross-linked polymers (HCPs), a class of porous materials. These materials have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
  • Methods of Application: The HCP material is synthesized by Friedel Craft reactions .
  • Results: HCPs have many applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .

9. Production of Methyl Chloride

  • Application Summary: 2-(Chloromethyl)-1,3-benzoxazole, also known as Chloromethane or Methyl Chloride, is an organic compound used in industrial chemistry .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: Methyl Chloride is a crucial reagent in industrial chemistry .

Safety And Hazards

This involves detailing the safety precautions that should be taken when handling the compound, its toxicity, health effects, environmental effects, and disposal considerations.


Future Directions

This involves detailing potential future research directions or applications for the compound, based on its properties and reactivity.


properties

IUPAC Name

2-(chloromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRDUCQCZKLSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366207
Record name 2-(chloromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1,3-benzoxazole

CAS RN

41014-43-1
Record name 2-(chloromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-1,3-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Using literature procedures (Addison, A. W.; Nageswara Rao, T.; Wahlgren, C. G. J. Heterocyclic Chem. 1983, 20, 1481–1484) a substituted 2-aminophenol (or a 2-aminothiophenol (5 mmol)) was mixed with chloroacetic acid (940 mg, 10 mmol) in polyphosphoric acid (5 mL), and the viscous mixture was then heated to 120° C. for 3 hours. The reaction was then cooled, and diluted with water (˜20 mL) and then neutralized with potassium carbonate to pH˜7. The mixture was then extracted with ethyl acetate, and the combined organic fractions were then dried over MgSO4 and concentrated. The residue was then purified by column chromatography on silica gel (50% ethyl acetate in hexanes) to afford the desired 2-chloromethylbenzoxazole (or 2-chloromethylbenzothiazole).
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted 2-aminophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
940 mg
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of o-aminophenol (4.00 g, 36.6 mmol) and ethyl chloroacetimidate hydrochloride (8.68 g, 54.98 mmol) in ethanol (55 mL) was heated at reflux for 18 hours. The reaction mixture was cooled to room temperature and vacuum filtered. The filtrate was concentrated in vacuo, diluted with methylene chloride and filtered again. The methylene chloride filtrate was dried (MgSO4) and concentrated to afford 3.99 g (65%) of product as a brown oil which was used directly in the next step.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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